molecular formula C8H7N3O2 B048659 Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 868362-22-5

Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No. B048659
M. Wt: 177.16 g/mol
InChI Key: VKWWOACWUHQYLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate" derivatives can be achieved through various chemical strategies. One notable method involves the PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation, allowing for the efficient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct metal-free oxidative N-N bond formation. This process features short reaction times and high yields, demonstrating the compound's accessibility for further study and application (Zheng et al., 2014).

Molecular Structure Analysis

The molecular and crystal structure of related 1,2,4-triazolo[1,5-a]pyridine derivatives has been extensively studied, with one example being the characterization of crystals formed from ethanol, which exhibit specific symmetry and unit cell dimensions. Such detailed structural analyses provide essential insights into the compound's molecular geometry, enabling further understanding of its chemical reactivity and physical properties (Dolzhenko et al., 2011).

Chemical Reactions and Properties

The chemical behavior of "Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate" involves various reactions, including acylation, cyclization, and N-N bond formation. These reactions are crucial for synthesizing more complex molecules and exploring the compound's potential applications. The compound's reactivity under different conditions can lead to the formation of various derivatives, expanding its utility in chemical synthesis (Ibrahim et al., 2011).

Scientific Research Applications

1. Neuroprotective and Anti-neuroinflammatory Agents

  • Summary of Application: This compound has been used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .
  • Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
  • Results: Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

2. Synthesis of Triazole-Pyrimidine Hybrids

  • Summary of Application: This compound is used in the synthesis of triazole-pyrimidine hybrids, which are important structures in agriculture and medicinal chemistry .
  • Methods of Application: The compound is used as a starting material in the synthesis of these hybrids. The synthesis process involves various organic reactions, including cyclization and substitution .
  • Results: The synthesized triazole-pyrimidine hybrids have shown a variety of biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

3. Inhibitor of TGF-β Type I Receptor Kinase

  • Summary of Application: A derivative of this compound, N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline, has been discovered as a highly potent, selective, and orally bioavailable inhibitor of TGF-β Type I Receptor Kinase .
  • Methods of Application: The compound is used in the synthesis of the inhibitor. The synthesis process involves various organic reactions, including cyclization and substitution .
  • Results: The synthesized inhibitor has shown potential as a cancer immunotherapeutic/antifibrotic agent .

4. Anticoagulation Therapy

  • Summary of Application: The compound could potentially be used in the development of anticoagulation therapy. Thrombin and factor Xa are possible targets of such therapy .
  • Methods of Application: The compound could be used in the synthesis of dual inhibitors that could provide effective antithrombotic agents .
  • Results: The development of such inhibitors could lead to new treatments for disorders such as dyslipidemia, coronary heart disease, and diabetes .

5. Cancer Prevention

  • Summary of Application: The compound could potentially be used in the development of cancer prevention agents .
  • Methods of Application: These agents are significant compounds which reduce or eliminate free radicals and therefore protect the cells against oxidative injury .
  • Results: The development of such agents could lead to new treatments for various types of cancer .

6. Anti-proliferative Agents

  • Summary of Application: The compound could potentially be used in the development of anti-proliferative agents .
  • Methods of Application: The compound could be used in the synthesis of such agents, which could inhibit the growth of cancer cells .
  • Results: The development of such agents could lead to new treatments for various types of cancer .

Future Directions

The potential of triazole-pyrimidine-based compounds, including “Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate”, in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury is being explored . These compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-7-9-5-10-11(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWWOACWUHQYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470793
Record name Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

CAS RN

868362-22-5
Record name Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Moloney, NA Magnus, JY Buser… - The Journal of Organic …, 2017 - ACS Publications
An efficient three-step synthesis of a series of fused bicyclic s-[1,2,4]triazolo[1,5-a]pyridines 1 was accomplished utilizing novel intermediates derived from inexpensive, commercially …
Number of citations: 14 pubs.acs.org
E Huntsman, J Balsells - 2005 - Wiley Online Library
[1,2,4]Triazolo[1,5‐a]pyridines without substituents on the 2‐position have been prepared from 2‐aminopyridines by cyclization of N‐(pyrid‐2‐yl)formamidoximes with trifluoroacetic …

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